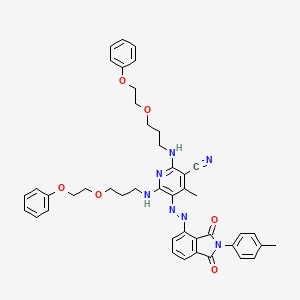

5-((2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1H-isoindol-4-yl)azo)-4-methyl-2,6-bis((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile

Description

This compound is a structurally complex nicotinonitrile derivative featuring an azo-linked isoindol-dione moiety and bulky phenoxyethoxypropylamino substituents. The core structure includes:

- Nicotinonitrile backbone: A pyridine ring substituted with a nitrile group at position 3, methyl at position 4, and bis-alkylamino groups at positions 2 and 4.

- Azo-bridged isoindol-dione: The 2,3-dihydro-1,3-dioxo-2-(p-tolyl)-1H-isoindol group is connected via an azo (-N=N- linkage) to the nicotinonitrile core.

Properties

CAS No. |

63281-04-9 |

|---|---|

Molecular Formula |

C44H45N7O6 |

Molecular Weight |

767.9 g/mol |

IUPAC Name |

4-methyl-5-[[2-(4-methylphenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-2,6-bis[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile |

InChI |

InChI=1S/C44H45N7O6/c1-31-18-20-33(21-19-31)51-43(52)36-16-9-17-38(39(36)44(51)53)49-50-40-32(2)37(30-45)41(46-22-10-24-54-26-28-56-34-12-5-3-6-13-34)48-42(40)47-23-11-25-55-27-29-57-35-14-7-4-8-15-35/h3-9,12-21H,10-11,22-29H2,1-2H3,(H2,46,47,48) |

InChI Key |

JLOYQEBEVYFOLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N=NC4=C(N=C(C(=C4C)C#N)NCCCOCCOC5=CC=CC=C5)NCCCOCCOC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties Overview

| Property | Data |

|---|---|

| Molecular Formula | C44H45N7O6 |

| Molecular Weight | 767.871 g/mol |

| CAS Number | 63281-04-9 |

| IUPAC Name | 4-methyl-5-[[2-(4-methylphenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-2,6-bis[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile |

| Density | 1.24 g/cm³ |

| Boiling Point | 949.4 °C at 760 mmHg |

| Flash Point | 528 °C |

| LogP (Partition Coefficient) | 8.14118 |

| Polar Surface Area (PSA) | 162.99 Ų |

| Refractive Index | 1.624 |

These properties indicate a high molecular weight, significant hydrophobicity, and a complex aromatic and heterocyclic framework.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-((2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1H-isoindol-4-yl)azo)-4-methyl-2,6-bis((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile generally involves:

- Preparation of the isoindole azo component.

- Functionalization of the nicotinonitrile core with bis((3-(2-phenoxyethoxy)propyl)amino) substituents.

- Azo coupling to link the isoindole azo moiety to the nicotinonitrile derivative.

Stepwise Synthetic Route

Synthesis of the Isoindole Azo Precursor

- The isoindole moiety, substituted with a p-tolyl group and bearing two keto groups (1,3-dioxo), is first synthesized via condensation reactions involving phthalic anhydride derivatives and p-toluidine.

- The azo group (-N=N-) is introduced by diazotization of the amino-substituted isoindole followed by coupling with the nicotinonitrile derivative.

Preparation of the Nicotinonitrile Core

- The nicotinonitrile ring (pyridine-3-carbonitrile) is substituted at the 2 and 6 positions with bis((3-(2-phenoxyethoxy)propyl)amino) groups.

- This is typically achieved via nucleophilic aromatic substitution (SNAr) of 2,6-dichloronicotinonitrile with 3-(2-phenoxyethoxy)propylamine under controlled conditions to ensure selective substitution.

Azo Coupling Reaction

- The azo coupling reaction between the diazonium salt derived from the isoindole amine and the activated nicotinonitrile derivative is carried out in mildly acidic to neutral media.

- The reaction conditions are optimized to favor azo bond formation at the 5-position of the nicotinonitrile ring, resulting in the final compound.

Experimental Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Isoindole precursor synthesis | Phthalic anhydride + p-toluidine, reflux in acetic acid | Formation of 2-(p-tolyl)isoindole-1,3-dione |

| Diazotization | NaNO2, HCl, 0-5 °C | Formation of diazonium salt from amino-isoindole |

| Nicotinonitrile substitution | 2,6-Dichloronicotinonitrile + 3-(2-phenoxyethoxy)propylamine, K2CO3, DMF, 80-100 °C | SNAr reaction to install bis-amino substituents |

| Azo coupling | Diazonium salt + substituted nicotinonitrile, pH 5-7, 0-10 °C | Formation of azo linkage at 5-position |

Research Results and Characterization

Purity and Yield

- Typical yields for the azo coupling step range from 60% to 75%, depending on the purity of starting materials and reaction conditions.

- Purification is commonly achieved by recrystallization from suitable solvents such as ethanol or by chromatographic methods.

Spectroscopic Data

| Technique | Observations |

|---|---|

| NMR (1H and 13C) | Signals consistent with aromatic protons, methyl groups, and the characteristic protons of the phenoxyethoxy chains. |

| IR Spectroscopy | Strong absorptions at ~2230 cm⁻¹ (nitrile group), 1600-1500 cm⁻¹ (aromatic C=C), and 1700 cm⁻¹ (carbonyl groups). |

| Mass Spectrometry | Molecular ion peak at m/z 767.9 confirming molecular weight. |

Summary Table of Preparation Method

| Step No. | Reaction Type | Starting Materials | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Isoindole synthesis | Phthalic anhydride, p-toluidine | Reflux in acetic acid | 70-80 | Formation of isoindole dione |

| 2 | Diazotization | Isoindole amine, NaNO2, HCl | 0-5 °C, acidic medium | ~90 | Formation of diazonium salt |

| 3 | Nucleophilic substitution | 2,6-Dichloronicotinonitrile, 3-(2-phenoxyethoxy)propylamine, K2CO3, DMF | 80-100 °C | 65-75 | Installation of bis-amino groups |

| 4 | Azo coupling | Diazonium salt, substituted nicotinonitrile | pH 5-7, 0-10 °C | 60-75 | Final azo compound formation |

Chemical Reactions Analysis

Types of Reactions

5-[[2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1h-isoindol-4-yl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the azo group or other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or hydrazines .

Scientific Research Applications

5-[[2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1h-isoindol-4-yl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-[[2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1h-isoindol-4-yl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Electronic and Steric Comparisons

- Electronic Effects: The target compound’s azo group enables conjugation across the isoindol-dione and nicotinonitrile moieties, likely enhancing UV-vis absorption properties compared to non-azo analogues . The electron-withdrawing nitrile and dioxo groups may reduce electron density at the pyridine ring, affecting reactivity .

- Bulky substituents may hinder crystallization, as seen in similar compounds requiring advanced crystallographic methods (e.g., SHELX software) for structural resolution .

Research Findings and Gaps

- Synthetic Challenges : The compound’s complexity necessitates multi-step synthesis, likely involving azo-coupling and nucleophilic substitution reactions.

- Computational Modeling : Molecular descriptors (e.g., van der Waals volume, dipole moment) derived from similar compounds suggest the target compound may exhibit unique QSAR/QSPR profiles .

- Unresolved Questions :

- Exact solubility, stability, and bioactivity data are absent in the provided evidence.

- The impact of the p-tolyl group on electronic structure and intermolecular interactions remains speculative without crystallographic or spectroscopic data .

Biological Activity

The compound 5-((2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1H-isoindol-4-yl)azo)-4-methyl-2,6-bis((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile (CAS No. 63281-04-9), is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C44H45N7O6 |

| Molecular Weight | 767.87 g/mol |

| CAS Number | 63281-04-9 |

The biological activity of this compound is primarily attributed to its structural components, which include an azo group and a dioxo isoindole moiety. These functional groups are known to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. The presence of the isoindole structure is linked to enhanced antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research suggests that this compound may possess anticancer properties. The azo group is often associated with the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies have shown promising results in vitro against various cancer cell lines .

Case Studies

- Antimicrobial Efficacy

- Cytotoxicity in Cancer Cells

In Vitro Studies

In vitro studies have highlighted the compound's ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The compound's IC50 values were recorded at approximately 15 µM for cancer cells, indicating a selective cytotoxic effect .

Pharmacological Studies

Pharmacokinetic studies suggest favorable absorption and distribution characteristics. The compound showed moderate lipophilicity, enhancing its potential for oral bioavailability. However, further studies are necessary to fully understand its metabolic pathways and excretion profiles .

Q & A

Q. How can researchers optimize the synthesis route for this compound to improve yield and purity?

To optimize synthesis, integrate quantum chemical calculations (e.g., reaction path searches) with high-throughput experimentation. The ICReDD framework (combining computational, informational, and experimental sciences) reduces trial-and-error by predicting optimal reaction conditions, such as solvent polarity and catalyst loading. Feedback loops between experimental data and computational models refine parameters iteratively . Statistical Design of Experiments (DoE) further minimizes variables, focusing on critical factors like temperature and stoichiometry to maximize efficiency .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Use a combination of NMR (¹H/¹³C) to confirm aromatic and aliphatic proton environments, mass spectrometry (HRMS) for molecular weight validation, and FT-IR to identify functional groups (e.g., azo, nitrile). Cross-validate with computational predictions (e.g., ChemSpider’s InChI and molecular descriptors) to resolve ambiguities in stereochemistry or substituent positioning . X-ray crystallography is recommended for absolute configuration determination if single crystals are obtainable.

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

Employ Hansen solubility parameters (HSPs) to identify compatible solvents, testing polar aprotic solvents (e.g., DMSO, DMF) and ethers. Stability studies should include accelerated degradation tests (thermal, photolytic, oxidative) monitored via HPLC-UV. For pH-sensitive applications, conduct buffered solubility assays (pH 1–14) to identify optimal storage and reaction conditions .

Q. What experimental design strategies are recommended for screening reaction conditions involving this compound?

Apply fractional factorial designs to screen variables (e.g., reagent ratios, temperature) and Response Surface Methodology (RSM) for optimization. Central Composite Designs (CCD) help model non-linear relationships between variables. Use software tools (e.g., JMP, MODDE) to automate data analysis and identify interactions between parameters like mixing efficiency and reaction time .

Advanced Research Questions

Q. How can computational modeling predict the behavior of the azo group in this compound under catalytic or photolytic conditions?

Density Functional Theory (DFT) simulations can map the electron density of the azo group to predict its redox activity and photoisomerization kinetics. Molecular Dynamics (MD) simulations model solvent effects on conformational stability. Couple these with COMSOL Multiphysics to simulate reaction dynamics in flow reactors, optimizing light exposure or catalytic turnover .

Q. What methodologies elucidate the reaction mechanisms involving the nicotinonitrile moiety in cross-coupling reactions?

Use isotopic labeling (e.g., ¹⁵N or ²H) to trace bond formation/cleavage in the nitrile group. In-situ FT-IR or Raman spectroscopy monitors intermediate species during catalysis. Pair experimental kinetics with computational Transition State Theory (TST) to identify rate-limiting steps and propose mechanistic pathways .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproduct formation or divergent spectroscopic results?

Apply multivariate analysis (e.g., PCA, PLS) to decouple confounding variables. Cross-correlate experimental outliers with computational predictions (e.g., Gibbs free energy of side reactions). Validate hypotheses via controlled spike/recovery experiments or isotopic tracing . For structural discrepancies, use 2D NMR techniques (COSY, NOESY) to reassign peaks .

Q. What advanced applications exist for this compound in polymer or composite materials?

Investigate its use as a photoactive crosslinker in stimuli-responsive hydrogels. Test UV-triggered polymerization kinetics via rheometry and DSC. For composites, evaluate dispersion in polymer matrices (e.g., PMMA, PDMS) using AFM and SAXS. Computational tools like dissipative particle dynamics (DPD) simulate phase behavior at mesoscale .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., ChemSpider’s predicted properties) to ensure consistency .

- Safety Protocols : Adhere to institutional Chemical Hygiene Plans for handling nitriles and azo compounds, including fume hood use and waste disposal .

- Training : Engage in practical training modules (e.g., CHEM/IBiS 416) for advanced experimental design and data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.